[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol
CAS No.: 2253631-84-2
Cat. No.: VC5029401
Molecular Formula: C12H16ClNO
Molecular Weight: 225.72
* For research use only. Not for human or veterinary use.
![[1-Benzyl-3-(chloromethyl)azetidin-3-yl]methanol - 2253631-84-2](/images/structure/VC5029401.png)
Specification
CAS No. | 2253631-84-2 |
---|---|
Molecular Formula | C12H16ClNO |
Molecular Weight | 225.72 |
IUPAC Name | [1-benzyl-3-(chloromethyl)azetidin-3-yl]methanol |
Standard InChI | InChI=1S/C12H16ClNO/c13-7-12(10-15)8-14(9-12)6-11-4-2-1-3-5-11/h1-5,15H,6-10H2 |
Standard InChI Key | ASMKHVSMGAVIKJ-UHFFFAOYSA-N |
SMILES | C1C(CN1CC2=CC=CC=C2)(CO)CCl |
Introduction
Structural and Molecular Characteristics
Molecular Composition and Stereochemistry
The molecular formula of [1-benzyl-3-(chloromethyl)azetidin-3-yl]methanol is C₁₂H₁₆ClNO, with a molar mass of 225.72 g/mol . The azetidine ring (a four-membered saturated heterocycle) is substituted at the 3-position with both chloromethyl (-CH₂Cl) and hydroxymethyl (-CH₂OH) groups, while the nitrogen atom is bonded to a benzyl group (-CH₂C₆H₅) . The SMILES notation C1C(CN1CC2=CC=CC=C2)(CO)CCl explicitly defines the connectivity, confirming the 3,3-disubstitution pattern . The InChIKey ASMKHVSMGAVIKJ-UHFFFAOYSA-N provides a unique identifier for this structure, enabling precise database retrieval .
Synthetic Pathways and Optimization
Key Synthetic Routes
Patent literature reveals that azetidine derivatives are often synthesized via cyclization or functional group interconversion. For example, tert-butyl 3-(chloromethyl)azetidine-1-carboxylate—a precursor to similar compounds—is prepared by reacting tert-butyl 3-(((methylsulfonyl)oxy)methyl)azetidine-1-carboxylate with chloride ions . This intermediate can undergo deprotection and further modification to yield target structures .
In the case of [1-benzyl-3-(chloromethyl)azetidin-3-yl]methanol, a plausible route involves:
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Benzylation of azetidine-3-methanol: Reacting azetidine-3-methanol with benzyl chloride in the presence of a base like diisopropylethylamine (DIPEA) .
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Chloromethylation: Introducing the chloromethyl group via electrophilic substitution or nucleophilic displacement. For instance, treating the hydroxymethyl intermediate with thionyl chloride (SOCl₂) could convert the -CH₂OH group to -CH₂Cl .
Purification and Byproduct Management
Patent WO2018108954A1 highlights challenges in eliminating residual tert-butyl 3-(chloromethyl)azetidine-1-carboxylate during synthesis . Aqueous extraction with 1,4-diazabicyclo[2.2.2]octane (DABCO) reduces this impurity to <1%, ensuring high purity . Industrial-scale processes (e.g., 5000 L reactors) employ methanol as a solvent and nitrogen purging to prevent oxidation .
Functional Applications and Derivatives
Pharmaceutical Intermediates
Azetidine derivatives are pivotal in drug discovery due to their conformational rigidity and bioavailability. For example, azetidin-3-ylmethanol derivatives are intermediates in kinase inhibitors and antiviral agents . The chloromethyl group in [1-benzyl-3-(chloromethyl)azetidin-3-yl]methanol offers a handle for further functionalization, such as nucleophilic substitution with amines or thiols to generate diversified pharmacophores .
Agrochemical Relevance
The benzyl group enhances lipophilicity, facilitating membrane penetration in pesticidal agents. Patent US4639334A demonstrates that 1-benzylazetidine-3-ol derivatives exhibit herbicidal activity, suggesting potential applications for chloromethyl analogs .
Comparative Analysis with Structural Analogs
[1-Benzyl-3-(hydroxymethyl)azetidin-3-yl]methanol
This analog (PubChem CID 20164320) replaces the chloromethyl group with a hydroxymethyl moiety, resulting in a molecular formula of C₁₂H₁₇NO₂ . The increased polarity reduces lipid solubility but enhances hydrogen-bonding capacity, making it suitable for aqueous-phase reactions .
tert-Butyl 3-(chloromethyl)azetidine-1-carboxylate
A key intermediate in fluorinated azetidine synthesis, this compound demonstrates the versatility of chloromethyl-substituted azetidines in generating fluoromethyl derivatives via halide exchange .
Industrial and Academic Relevance
Scale-Up Challenges
Large-scale synthesis (e.g., 256.5 kg batches) requires meticulous control over exothermic reactions and byproduct formation . The use of Red-Al (sodium bis(2-methoxyethoxy)aluminum hydride) as a reducing agent necessitates specialized equipment due to its pyrophoric nature .
Research Directions
Future studies could explore:
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Catalytic asymmetric synthesis to access enantiopure variants.
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Click chemistry applications using the chloromethyl group for bioconjugation.
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Computational modeling to predict biological activity and optimize ADME properties.
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